molecular formula C16H19BrN6 B6434938 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine CAS No. 2548990-12-9

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine

Cat. No.: B6434938
CAS No.: 2548990-12-9
M. Wt: 375.27 g/mol
InChI Key: RBONYYMFVDHSRE-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine is a pyrimidine derivative featuring a brominated pyrimidine core linked to a piperazine ring and substituted with cyclopropyl and methyl groups.

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN6/c1-11-20-14(12-2-3-12)8-15(21-11)22-4-6-23(7-5-22)16-18-9-13(17)10-19-16/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBONYYMFVDHSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine derivatives, emphasizing substituent effects, molecular properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Features
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine (Target) Not explicitly reported 5-bromo (pyrimidine), 6-cyclopropyl, 2-methyl (pyrimidine), piperazine linker Inferred ~400–410 Bromine enhances electrophilicity; cyclopropyl may improve metabolic stability.
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine C₁₈H₂₃BrN₆ 5-bromo, 2-cyclopropyl, 5-ethyl, 6-methyl 403.328 Ethyl group increases lipophilicity; positional isomerism affects target binding.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 4-methyl, 6-piperidinyl 192.26 Simpler structure; lacks bromine and cyclopropyl, reducing steric complexity.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₃FN₄O₂ Fluorobenzisoxazole, piperidine, ethyl linker 430.47 Fluorine enhances CNS penetration; fused ring system broadens target selectivity.

Key Findings:

Cyclopropyl groups (present in the target and analog ) are known to improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains . Ethyl and methyl substituents (analog ) increase lipophilicity, which may influence bioavailability and blood-brain barrier penetration.

Therapeutic Implications: Pyrimidine derivatives like the target compound and are hypothesized to target tyrosine kinases or G-protein-coupled receptors (GPCRs) due to structural similarities to known inhibitors . Fluorinated compounds (e.g., ) are often prioritized for CNS disorders due to enhanced bioavailability and brain penetration .

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